Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
The compound is a complex organic molecule that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains an amide group (-CONH2), a common feature in bioactive compounds and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the amide group, and a benzoate ester group. The furan ring is a heterocyclic compound that contributes to the compound’s aromaticity .Chemical Reactions Analysis
Furan derivatives are known to undergo a variety of chemical reactions. For example, they can participate in Diels-Alder reactions with electrophilic alkenes and alkynes . They can also undergo reactions involving their amide and ester groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ester groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization of Energetic Materials
The synthesis of compounds based on furan derivatives, including those similar to the compound , has been explored for the development of insensitive energetic materials. These compounds exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional explosives like TNT in certain aspects. The synthesis involves high-temperature reactions and characterization through techniques like NMR spectroscopy, IR, and X-ray diffraction, underscoring their potential in materials science, especially for military and industrial applications (Yu et al., 2017).
Photopolymerization Agents
Another area of application is in the development of photopolymerization agents, where compounds with furan components are used as photoiniters. These compounds, upon UV irradiation, can generate radicals leading to polymerization. This process is crucial for the creation of polymers with specific properties, applicable in coatings, adhesives, and 3D printing technologies. The efficiency of such compounds in initiating polymerization under UV light highlights their significance in advancing polymer chemistry and materials engineering (Guillaneuf et al., 2010).
Pharmaceutical Applications
In the pharmaceutical domain, the synthesis and modification of furan-based compounds have been directed towards creating novel adenosine receptor ligands with potential therapeutic benefits. Specifically, these compounds have shown promise in reducing neuropathic pain, a significant concern in clinical medicine. The biological evaluation of these compounds demonstrates their potential as pharmacological agents, offering insights into their mechanism of action and therapeutic efficacy (Betti et al., 2019).
Corrosion Inhibition
Furan derivatives have also been studied for their application in corrosion inhibition, particularly for steel in acidic environments. The effectiveness of such compounds in reducing corrosion, as indicated by electrochemical studies, presents a valuable application in industrial maintenance and preservation of infrastructure. This application area underscores the compound's role in applied chemistry and materials protection, contributing to its versatility and utility in a wide range of scientific and industrial settings (Yadav et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-18(24,10-14-4-3-9-26-14)11-19-15(21)16(22)20-13-7-5-12(6-8-13)17(23)25-2/h3-9,24H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNUPZBETPXYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate |
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